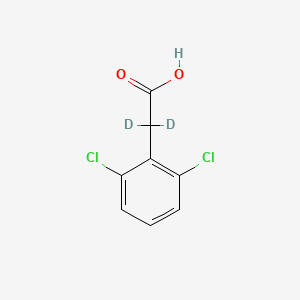

(2,6-Dichlorophenyl)acetic-2,2-d2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2-dideuterio-2-(2,6-dichlorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAILOOQFZNOAU-APZFVMQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (2,6-Dichlorophenyl)acetic-2,2-d2

This compound is the deuterium-labeled form of 2,6-Dichlorophenylacetic acid.[1][2][3][4][5][6] This stable isotope-labeled compound serves as a valuable tool in analytical and research settings, particularly as an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The incorporation of deuterium atoms provides a distinct mass difference from the unlabeled analog, allowing for precise quantification in complex biological matrices.[5]

Chemical and Physical Properties

The physicochemical properties of this compound and its non-deuterated analog are summarized below. While some data for the deuterated compound is available, many of the physical properties are reported for the more extensively studied 2,6-Dichlorophenylacetic acid.

| Property | Value for this compound | Value for 2,6-Dichlorophenylacetic acid |

| CAS Number | 1219803-63-0[7] | 6575-24-2[8][9] |

| Molecular Formula | C₈H₄D₂Cl₂O₂[4] | C₈H₆Cl₂O₂[8][10][11] |

| Molecular Weight | 207.05 g/mol [4] | 205.04 g/mol [8][10][11] |

| Exact Mass | 205.987045[4] | 203.9744848[9] |

| Appearance | - | White to off-white solid[11] |

| Melting Point | - | 158-161 °C[8][11] |

| Boiling Point | 325.2 ± 27.0 °C at 760 mmHg[4] | ~294.45 °C (rough estimate)[11] |

| Density | 1.5 ± 0.1 g/cm³[4] | ~1.38 g/cm³ (rough estimate)[11] |

| LogP | 2.71[4] | 2.6[9] |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in the literature. However, a plausible synthetic route can be inferred from the established synthesis of its non-deuterated analog and general methods for deuterium labeling of carboxylic acids. A common approach involves the hydrolysis of 2,6-dichlorophenylacetonitrile, followed by deuteration.

Experimental Protocol: Synthesis of 2,6-Dichlorophenylacetic acid (non-deuterated precursor)

A solution of 2,6-dichlorophenylacetonitrile in a mixture of ethanol and water is treated with a strong base, such as potassium hydroxide, and heated for an extended period (e.g., 20 hours at 80°C). Following the hydrolysis, the reaction mixture is acidified with an acid like hydrochloric acid (HCl) to a pH of approximately 3. The resulting 2,6-Dichlorophenylacetic acid is then extracted using an organic solvent, such as chloroform, and purified.

Experimental Protocol: α-Deuteration of a Carboxylic Acid

A general and environmentally friendly method for the synthesis of α-deuterated carboxylic acids involves the hydrogen/deuterium exchange and decarboxylation of the corresponding malonic acid in the presence of deuterium oxide (D₂O). This method is efficient and often does not require organic solvents or further purification.[1]

Alternatively, a direct and regioselective H/D exchange can be achieved at the α-position of a pentafluorophenyl (Pfp) ester derivative of the carboxylic acid, using a catalyst like triethylamine (Et₃N) and D₂O as the deuterium source.

Application as an Internal Standard in LC-MS/MS

This compound is primarily used as an internal standard in quantitative mass spectrometry. Its chemical properties are nearly identical to the non-deuterated analyte, but it has a different mass-to-charge ratio, allowing for its distinction by the mass spectrometer. This co-elution and similar ionization behavior help to correct for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of quantification.

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis of a Target Analyte

This protocol provides a general methodology for the use of a deuterated internal standard in a typical bioanalytical LC-MS/MS workflow.

-

Preparation of Standard Solutions : Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). From this stock, create a working internal standard solution at a fixed concentration.

-

Sample Preparation (Protein Precipitation) :

-

To a microcentrifuge tube, add a specific volume of the biological sample (e.g., 50 µL of plasma).

-

Add a defined volume of the internal standard working solution (e.g., 100 µL).

-

Add a protein precipitation agent (e.g., 150 µL of 0.1 M zinc sulfate solution or acidified acetonitrile).

-

Vortex the mixture thoroughly (e.g., for 30 seconds).

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis :

-

Liquid Chromatography (LC) :

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase : A gradient elution with two mobile phases is typical, for example:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

-

Gradient : A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.

-

Flow Rate : A flow rate of 0.3-0.5 mL/min is common.

-

Injection Volume : A small volume of the prepared sample (e.g., 10 µL) is injected.

-

-

Mass Spectrometry (MS) :

-

Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

-

Scan Type : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification.

-

SRM Transitions : Monitor the specific precursor-to-product ion transitions for both the analyte and this compound.

-

-

-

Data Analysis :

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of known calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Biological Activity of 2,6-Dichlorophenylacetic acid

The non-deuterated analog, 2,6-Dichlorophenylacetic acid, exhibits notable biological activities, including cytostatic effects against tumor cells and inhibition of specific enzymes.[11]

Phenylacetate derivatives, including 2,6-Dichlorophenylacetic acid, have demonstrated cytostatic activity.[11] This activity is often linked to the induction of apoptosis. For the related compound, dichloroacetate (DCA), apoptosis is induced through the mitochondrial (intrinsic) pathway.[12] DCA inhibits pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH).[12] This metabolic shift from glycolysis to glucose oxidation results in a decrease in the mitochondrial membrane potential, opening of mitochondrial transition pores, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[12] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases (e.g., caspase-3) and subsequent cell death.[12]

2,6-Dichlorophenylacetic acid is known to be an inhibitor of two key enzymes involved in the biosynthesis of β-lactam antibiotics.[11]

-

Isopenicillin N Synthase (IPNS): This non-heme iron-dependent oxidase catalyzes the crucial step of forming the bicyclic nucleus of penicillin from the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV).[2][8] The catalytic cycle involves the binding of ACV and dioxygen to the iron center, followed by a series of oxidative cyclizations.[2][8] An inhibitor like 2,6-Dichlorophenylacetic acid likely competes with the natural substrate for binding to the active site of the enzyme.

-

Acyl-CoA:6-APA Acyltransferase: This enzyme is involved in the final step of penicillin biosynthesis, where it transfers an acyl group from an acyl-CoA donor to 6-aminopenicillanic acid (6-APA) to form the final penicillin product.[7][9] 2,6-Dichlorophenylacetic acid likely acts as a competitive inhibitor by mimicking the acyl group of the natural substrate.[7]

Spectroscopic Data

| Ion | Predicted m/z |

| [M-H]⁻ | 204.98 |

| [M+H]⁺ | 207.99 |

| [M+Na]⁺ | 229.97 |

Conclusion

This compound is a crucial analytical tool for researchers in drug development and related fields. Its primary utility as an internal standard in mass spectrometry allows for highly accurate and precise quantification of its non-deuterated analog or structurally similar compounds. While specific experimental protocols and spectroscopic data for the deuterated compound are not widely published, its application follows established principles for the use of stable isotope-labeled internal standards. Furthermore, the known biological activities of its parent compound, 2,6-Dichlorophenylacetic acid, as an enzyme inhibitor and a cytostatic agent, suggest potential areas for further investigation where this deuterated analog could be employed as a tracer.

References

- 1. researchgate.net [researchgate.net]

- 2. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]

- 3. redalyc.org [redalyc.org]

- 4. ajpaonline.com [ajpaonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Acyl-CoA: 6-APA acyltransferase from Penicillium chrysogenum studies on its hydrolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Acyl coenzyme A: 6-aminopenicillanic acid acyltransferase from Penicillium chrysogenum and Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (2,6-Dichlorophenyl)acetic-2,2-d2 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of (2,6-Dichlorophenyl)acetic-2,2-d2 acid, a deuterated analog of a non-steroidal anti-inflammatory drug (NSAID). This document is intended for an audience with a technical background in chemistry and pharmacology.

Chemical Properties and Data

This compound acid is the isotopically labeled version of (2,6-Dichlorophenyl)acetic acid. The introduction of deuterium at the alpha-position of the acetic acid moiety can offer advantages in metabolic studies and may alter the pharmacokinetic profile of the parent compound.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(2,6-dichlorophenyl)(2,2-²H₂)acetic acid | N/A |

| CAS Number | 1219803-63-0 | [1] |

| Molecular Formula | C₈H₄D₂Cl₂O₂ | [2] |

| Molecular Weight | 207.05 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Unlabeled CAS No. | 6575-24-2 | [1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 158-161 °C (for unlabeled) | [4][5] |

| pKa | 3.80 ± 0.10 (Predicted for unlabeled) | [4] |

| XLogP3-AA | 2.6 (for unlabeled) | [6] |

Table 3: Spectroscopic Data (Expected for Deuterated Compound)

| Technique | Expected Observations |

| ¹H NMR | Absence of the singlet corresponding to the α-protons (typically around 4.01 ppm for the non-deuterated ethyl ester). The aromatic protons would appear as a multiplet between 7.14-7.33 ppm (based on the non-deuterated ethyl ester).[4] |

| ¹³C NMR | The signal for the α-carbon would be a triplet due to coupling with deuterium. Other signals would be similar to the non-deuterated compound. For the non-deuterated ethyl ester, expected peaks are around 14.2, 36.8, 61.1, 128.0, 128.9, 131.4, 136.1, 169.5 ppm.[4] |

| Mass Spectrometry | The molecular ion peak would be shifted by +2 m/z units compared to the non-deuterated compound. The exact mass would be approximately 205.987 Da.[1] |

Experimental Protocols

Synthesis of this compound Acid

A plausible method for the synthesis of this compound acid involves the deuteration of the corresponding non-deuterated compound. This can be achieved through a base-catalyzed exchange reaction using a deuterium source like deuterium oxide (D₂O).

Materials:

-

(2,6-Dichlorophenyl)acetic acid

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

-

Deuterium oxide (D₂O)

-

Diethyl ether

-

Deuterated hydrochloric acid (DCl) in D₂O

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve (2,6-Dichlorophenyl)acetic acid in a minimal amount of diethyl ether.

-

Deuterium Exchange: Add a solution of sodium deuteroxide in D₂O to the reaction mixture. Stir the mixture vigorously at room temperature for 24-48 hours to allow for the exchange of the α-protons with deuterium. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the α-proton signal.

-

Acidification: After the exchange is complete, carefully acidify the reaction mixture to a pH of approximately 1-2 using a solution of DCl in D₂O.

-

Extraction: Extract the product into diethyl ether.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Workflow Diagram for Synthesis:

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The absence of a signal at the chemical shift corresponding to the α-protons of the non-deuterated analog confirms successful deuteration.

-

¹³C NMR: The spectrum will show a triplet for the α-carbon due to deuterium coupling.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry can be used to confirm the molecular weight and isotopic enrichment of the final product.

Isotopic Purity Analysis:

-

The isotopic purity can be determined by mass spectrometry by comparing the relative intensities of the molecular ion peaks of the deuterated and any residual non-deuterated compound.

Biological Context and Signaling Pathway

(2,6-Dichlorophenyl)acetic acid, the non-deuterated parent compound, is a potent non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

The deuterated analog is expected to exhibit a similar mechanism of action. The introduction of deuterium can, in some cases, lead to a slower rate of metabolism, potentially altering the drug's pharmacokinetic profile.

Cyclooxygenase (COX) Signaling Pathway and Inhibition by (2,6-Dichlorophenyl)acetic acid:

The COX pathway is initiated by the release of arachidonic acid from cell membranes in response to inflammatory stimuli. COX enzymes then convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. (2,6-Dichlorophenyl)acetic acid inhibits this process.

This diagram illustrates that this compound acid acts by inhibiting both COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins and reducing the downstream inflammatory response.

References

- 1. (2,6-Dichlorophenyl)acetic-Alpha,Alpha-d2 Acid [lgcstandards.com]

- 2. (2,6-Dichlorophenyl)acetic-alpha,alpha-d2 Acid [lgcstandards.com]

- 3. 2,6-Dichlorophenylacetic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]

- 5. 2,6-二氯苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2,6-Dichlorophenyl)acetic-2,2-d2 CAS number

An In-depth Technical Guide to (2,6-Dichlorophenyl)acetic-2,2-d2 Acid

CAS Number: 1219803-63-0

This technical guide provides a comprehensive overview of this compound acid, a deuterated analog of 2,6-Dichlorophenylacetic acid. This isotopically labeled compound is a critical tool for researchers, scientists, and drug development professionals, particularly in the fields of analytical chemistry, pharmacokinetics, and metabolism studies. Its primary application is as an internal standard in quantitative analyses, leveraging the near-identical chemical properties to the parent compound but with a distinct mass, making it ideal for mass spectrometry-based detection methods.

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound acid and its non-deuterated counterpart is presented below.

| Property | This compound Acid | 2,6-Dichlorophenylacetic Acid |

| CAS Number | 1219803-63-0 | 6575-24-2 |

| Molecular Formula | C₈H₄D₂Cl₂O₂ | C₈H₆Cl₂O₂ |

| Molecular Weight | 207.05 g/mol | 205.04 g/mol |

| Synonyms | (2,6-Dichlorophenyl)acetic-α,α-d2 Acid, Benzeneacetic-d₂ acid, 2,6-dichloro- | 2-(2,6-dichlorophenyl)acetic acid, 2,6-Dichlorobenzeneacetic acid |

| Melting Point | Not available | 158-161 °C |

| Form | Solid | Solid |

Synthesis of this compound Acid

Experimental Protocol: Synthesis

Objective: To synthesize this compound acid from 2,6-dichlorobenzyl cyanide.

Materials:

-

2,6-Dichlorobenzyl cyanide

-

Potassium hydroxide (KOH)

-

Ethanol-d6 (C₂D₅OD)

-

Deuterium oxide (D₂O)

-

Hydrochloric acid (HCl)

-

Chloroform

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Hydrolysis with Deuterated Solvents:

-

In a round-bottom flask, dissolve 2,6-dichlorobenzyl cyanide (18.6 g, 100 mmol) in a mixture of ethanol-d6 (40 mL) and deuterium oxide (50 mL).

-

Add potassium hydroxide (30 g) to the solution.

-

Heat the mixture to 80°C and maintain under reflux with stirring for 20 hours. This extended heating in deuterated solvents facilitates the hydrolysis of the nitrile to a carboxylate and the exchange of the alpha-protons with deuterium.

-

-

Acidification and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding hydrochloric acid until the pH of the solution reaches 3.

-

Transfer the mixture to a separatory funnel and extract the product with chloroform (5 x 50 mL).

-

Combine the organic extracts.

-

-

Drying and Solvent Removal:

-

Dry the combined chloroform extracts over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Remove the chloroform under reduced pressure using a rotary evaporator to yield the crude this compound acid.

-

-

Purification (Optional):

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a product of higher purity.

-

Application in Bioanalytical Methods

This compound acid is an ideal internal standard for the quantification of diclofenac and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. The following is a representative workflow for the analysis of diclofenac in human plasma using LC-MS/MS.

Experimental Protocol: LC-MS/MS Quantification of Diclofenac

Objective: To quantify the concentration of diclofenac in human plasma using a validated LC-MS/MS method with this compound acid as an internal standard.

Materials:

-

Human plasma samples

-

Diclofenac analytical standard

-

This compound acid (Internal Standard, IS)

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Vortex mixer

-

Centrifuge

-

HPLC system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

C18 reverse-phase HPLC column

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of diclofenac and the internal standard in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of diclofenac.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of the internal standard working solution (e.g., 20 µL of 1 µg/mL this compound acid).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient elution program optimized for the separation of diclofenac and the internal standard.

-

Flow rate: 0.4 mL/min.

-

Injection volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) transitions:

-

Diclofenac: Precursor ion (m/z) → Product ion (m/z) (e.g., 294.0 → 250.0).

-

This compound acid (IS): Precursor ion (m/z) → Product ion (m/z) (e.g., 296.0 → 252.0).

-

-

Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both diclofenac and the internal standard.

-

Calculate the peak area ratio (diclofenac/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of diclofenac in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Relevance in Metabolic Studies

The parent compound of this compound acid is closely related to the widely used nonsteroidal anti-inflammatory drug (NSAID) diclofenac. Understanding the metabolic fate of diclofenac is crucial for drug development and safety assessment. The primary metabolic pathways for diclofenac are hydroxylation, primarily mediated by the cytochrome P450 enzyme CYP2C9, and glucuronidation, catalyzed by UGT2B7.[1][2] The use of a deuterated internal standard like this compound acid is essential for accurately quantifying the parent drug and its metabolites in in vitro and in vivo metabolism studies.

References

Technical Guide: Molecular Weight of (2,6-Dichlorophenyl)acetic-2,2-d2 Acid

This document provides a detailed calculation and summary of the molecular weight for the deuterated compound (2,6-Dichlorophenyl)acetic-2,2-d2 acid.

Introduction

(2,6-Dichlorophenyl)acetic acid is an aromatic compound with the chemical formula C₈H₆Cl₂O₂.[1][2][3][4] Its isotopically substituted form, this compound acid, is of interest in various research applications, including metabolic studies and kinetic isotope effect investigations, where the substitution of hydrogen with deuterium atoms provides a valuable analytical tracer. The precise molecular weight is a fundamental parameter for quantitative analysis, reaction stoichiometry, and spectroscopic characterization.

This guide outlines the derivation of this value based on the molecular formula of the parent compound and the atomic masses of the relevant isotopes.

Methodology for Molecular Weight Calculation

The molecular weight of this compound acid is determined by first establishing the molecular weight of the non-deuterated parent compound, (2,6-Dichlorophenyl)acetic acid. Subsequently, the mass difference resulting from the isotopic substitution of two hydrogen atoms with two deuterium atoms at the C2 position of the acetic acid moiety is calculated and applied.

The workflow for this calculation is visualized in the diagram below.

Quantitative Data Summary

The calculation relies on the standard atomic weights of the constituent elements and their isotopes. The molecular formula for the parent compound, (2,6-Dichlorophenyl)acetic acid, is C₈H₆Cl₂O₂.[1][2][3][4] The molecular weight for this non-deuterated form is approximately 205.04 g/mol .[1][4][5][6]

The key to determining the molecular weight of the deuterated analog is the substitution of two protium (¹H) atoms with deuterium (²H or D) atoms. The atomic weight of hydrogen (protium) is approximately 1.008 amu, while the atomic weight of deuterium is approximately 2.014 amu.[7][8][9][10]

The relevant atomic and molecular weights are summarized in the table below.

| Component | Chemical Formula | Standard Molecular Weight ( g/mol ) | Notes |

| (2,6-Dichlorophenyl)acetic acid | C₈H₆Cl₂O₂ | 205.04 | Parent (non-deuterated) compound.[1][4][6] |

| Hydrogen (Protium) | H | 1.008 | Atomic weight of the replaced isotope.[11] |

| Deuterium | D or ²H | 2.014 | Atomic weight of the substituting isotope.[7][9][12] |

| This compound acid | C₈H₄D₂Cl₂O₂ | ~207.05 | Calculated final molecular weight. [13] |

Calculation:

-

Mass of 2 H atoms: 2 * 1.008 amu = 2.016 amu

-

Mass of 2 D atoms: 2 * 2.014 amu = 4.028 amu

-

Mass increase from substitution: 4.028 amu - 2.016 amu = 2.012 amu

-

Final Molecular Weight: 205.04 g/mol + 2.012 g/mol = 207.052 g/mol

The molecular weight of this compound acid is approximately 207.05 g/mol .

Experimental Protocols

As this document pertains to the theoretical calculation of molecular weight, no experimental protocols are applicable. The determination of molecular weight in a laboratory setting would typically involve techniques such as mass spectrometry. A detailed protocol for such an analysis would require specification of the instrument type (e.g., ESI-MS, GC-MS), ionization method, and calibration standards, which is beyond the scope of this theoretical guide.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dichlorophenylacetic Acid | CAS No- 6575-24-2 | Simson Pharma Limited [simsonpharma.com]

- 4. scbt.com [scbt.com]

- 5. 2,6-Dichlorophenylacetic acid 97 6575-24-2 [sigmaaldrich.com]

- 6. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]

- 7. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 8. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. quora.com [quora.com]

- 11. #1 - Hydrogen - H [hobart.k12.in.us]

- 12. Deuterium - Wikipedia [en.wikipedia.org]

- 13. 2-(2,6-dichlorophenyl)(²H₂)acetic acid - C8H6Cl2O2 | CSSB00025768468 [chem-space.com]

An In-depth Technical Guide to the Synthesis and NMR Analysis of (2,6-Dichlorophenyl)acetic-2,2-d2 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and theoretical Nuclear Magnetic Resonance (NMR) analysis of (2,6-Dichlorophenyl)acetic-2,2-d2 acid. Due to the limited availability of direct experimental data for this specific deuterated compound, this document outlines a plausible synthetic route and presents predicted NMR spectral data based on the analysis of its non-deuterated analogue and established principles of NMR spectroscopy. This guide is intended to serve as a valuable resource for researchers in drug development and related scientific fields.

Proposed Synthesis of this compound Acid

The synthesis of this compound acid can be approached through a malonic ester synthesis, which allows for the introduction of the deuterium atoms at the alpha-position to the carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 2,6-Dichlorobenzyl Bromide 2,6-Dichlorotoluene can be converted to 2,6-dichlorobenzyl bromide via a free-radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux.[1][2]

Step 2: Malonic Ester Synthesis Diethyl malonate is treated with a base, such as sodium ethoxide, to form the corresponding enolate. This enolate then acts as a nucleophile and is alkylated with the previously synthesized 2,6-dichlorobenzyl bromide.[3][4][5]

Step 3: Deuterium Exchange The resulting diethyl (2,6-dichlorobenzyl)malonate has an acidic proton at the benzylic position, which can be exchanged for deuterium. This can be achieved by treatment with a base (e.g., sodium ethoxide) in the presence of deuterium oxide (D₂O) as the deuterium source. This step is repeated to ensure a high level of deuteration.

Step 4: Hydrolysis and Decarboxylation The deuterated diethyl ester is then subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and gentle heating. This process hydrolyzes the ester groups to carboxylic acids and subsequently leads to the decarboxylation of one of the carboxyl groups, yielding the final product, this compound acid.[3][4][5]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

Mass Spectrometry of (2,6-Dichlorophenyl)acetic-2,2-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (2,6-Dichlorophenyl)acetic-2,2-d2, a deuterated analog of a significant pharmaceutical intermediate. This document details experimental protocols, fragmentation analysis, and data presentation pertinent to the characterization of this compound.

Introduction

(2,6-Dichlorophenyl)acetic acid and its derivatives are key components in the synthesis of various pharmaceutical compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The deuterated analog, this compound, serves as a valuable internal standard in quantitative mass spectrometric assays due to its similar chemical properties and distinct mass difference from the unlabeled compound. This guide focuses on the electron ionization mass spectrometry (EI-MS) of this deuterated molecule, providing insights into its fragmentation behavior and the analytical methods for its detection.

Experimental Protocols

The analysis of this compound by mass spectrometry, particularly when coupled with gas chromatography (GC-MS), necessitates derivatization to enhance volatility and thermal stability. Below are detailed protocols for sample preparation, derivatization, and GC-MS analysis.

Sample Preparation and Derivatization

Due to the polar nature of the carboxylic acid group, direct GC-MS analysis is challenging.[1] Derivatization is a critical step to convert the analyte into a more volatile and less polar derivative.[1] Two common methods are silylation and esterification.

Protocol 1: Silylation (TMS Ester Formation)

This method converts the carboxylic acid to its trimethylsilyl (TMS) ester.

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a dry, aprotic solvent such as acetonitrile or pyridine in a reaction vial.[1]

-

Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[1][2]

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[1]

-

Analysis: Cool the sample to room temperature before injection into the GC-MS system.

Protocol 2: Esterification (Methyl Ester Formation)

This method converts the carboxylic acid to its methyl ester.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of methanol.

-

Reagent Addition: Add a suitable esterification reagent. A common choice is 200 µL of trimethylsilyldiazomethane (TMS-diazomethane) solution (2.0 M in hexanes). Alternatively, methanolic HCl can be used.

-

Reaction: If using TMS-diazomethane, allow the reaction to proceed at room temperature for 10-15 minutes, or until the yellow color of the reagent persists. If using methanolic HCl, heat the mixture at 60°C for 1 hour.

-

Quenching (for TMS-diazomethane): Add a few drops of acetic acid to quench any excess reagent.

-

Analysis: The sample is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are recommended for the GC-MS analysis of derivatized this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 |

| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of this compound is characterized by specific fragmentation patterns that are crucial for its identification. The molecular weight of the non-derivatized acid is 207.05 g/mol , taking into account the two deuterium atoms.

Predicted Electron Ionization Mass Spectrum

Key Predicted Fragments for Methyl (2,6-Dichlorophenyl)acetate-2,2-d2:

| m/z (predicted) | Ion Structure/Formula | Description |

| 221/223/225 | [C₉H₆D₂Cl₂O₂]⁺ | Molecular ion (M⁺) with characteristic chlorine isotope pattern. |

| 189/191/193 | [C₈H₄D₂Cl₂]⁺ | Loss of methoxy radical (•OCH₃) from the molecular ion. |

| 162/164/166 | [C₇H₃D₂Cl₂]⁺ | Loss of the carbomethoxy group (•COOCH₃) from the molecular ion. This is often a prominent peak. |

| 126/128 | [C₆H₃Cl]⁺ | Further fragmentation involving loss of chlorine and other neutral fragments. |

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathway of the methyl ester of this compound and a typical experimental workflow.

Caption: Predicted EI fragmentation of Methyl (2,6-Dichlorophenyl)acetate-2,2-d2.

Caption: General experimental workflow for the GC-MS analysis.

Conclusion

The mass spectrometric analysis of this compound, facilitated by appropriate derivatization, provides a robust method for its characterization and quantification. The predictable fragmentation patterns under electron ionization allow for confident identification, which is essential for its application as an internal standard in various analytical methodologies within drug development and research. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this and structurally related compounds.

References

An In-depth Technical Guide to the Isotopic Labeling of 2,6-Dichlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of 2,6-Dichlorophenylacetic acid. This compound and its isotopically labeled variants are crucial tools in pharmaceutical research, particularly in studies involving drug metabolism, pharmacokinetics (DMPK), and as internal standards for quantitative bioanalysis. This document outlines detailed synthetic protocols for deuterium, carbon-13, and carbon-14 labeling, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways.

Introduction to Isotopic Labeling

Isotopic labeling is a technique used to track the passage of a molecule or an atom through a reaction, metabolic pathway, or physical process. By replacing one or more atoms of a molecule with their isotope, researchers can follow the molecule's fate. Stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), are non-radioactive and are typically detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Radioisotopes, like carbon-14 (¹⁴C), are radioactive and can be quantified by methods such as liquid scintillation counting.

In the context of 2,6-dichlorophenylacetic acid, isotopic labeling serves several key purposes:

-

Metabolic Profiling: Labeled compounds are used to trace the metabolic fate of the parent drug, enabling the identification and quantification of metabolites.

-

Pharmacokinetic Studies: Isotopic labeling allows for the precise measurement of absorption, distribution, metabolism, and excretion (ADME) of the drug.

-

Internal Standards: Isotopically labeled versions of the analyte are the gold standard for internal standards in quantitative mass spectrometry assays, as they co-elute with the unlabeled analyte and exhibit similar ionization properties, correcting for matrix effects and variations in sample processing.

Synthesis of Unlabeled 2,6-Dichlorophenylacetic Acid

A common and efficient route to synthesize the unlabeled parent compound, 2,6-dichlorophenylacetic acid, is a prerequisite for developing labeling strategies. One established method proceeds from 2,6-dichlorotoluene.

Experimental Protocol: Synthesis of 2,6-Dichlorophenylacetic Acid

-

Chlorination of 2,6-Dichlorotoluene: 2,6-Dichlorotoluene is chlorinated at the benzylic position using a suitable chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) and a radical initiator (e.g., benzoyl peroxide or AIBN) in an inert solvent like carbon tetrachloride. The reaction is typically carried out under reflux until completion.

-

Cyanation of 2,6-Dichlorobenzyl Chloride: The resulting 2,6-dichlorobenzyl chloride is then reacted with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or in a biphasic system with a phase-transfer catalyst to yield 2,6-dichlorophenylacetonitrile.

-

Hydrolysis of 2,6-Dichlorophenylacetonitrile: The nitrile is subsequently hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic (e.g., refluxing with aqueous sulfuric acid) or basic (e.g., refluxing with aqueous sodium hydroxide followed by acidification) conditions to afford 2,6-dichlorophenylacetic acid. The crude product is then purified by recrystallization.

Deuterium Labeling of 2,6-Dichlorophenylacetic Acid

Deuterium-labeled 2,6-dichlorophenylacetic acid is an excellent internal standard for mass spectrometry-based quantification. The introduction of deuterium can be achieved through various methods, including acid- or base-catalyzed exchange, or more selectively through metal-catalyzed C-H activation. Palladium-catalyzed ortho-deuteration of phenylacetic acids offers a regioselective approach.

Experimental Protocol: Palladium-Catalyzed Deuteration

This protocol is adapted from established methods for the ortho-deuteration of phenylacetic acid derivatives.

-

Reaction Setup: In a sealed reaction vessel, 2,6-dichlorophenylacetic acid (1 equivalent) is dissolved in a deuterated solvent such as acetic acid-d₄ (CD₃CO₂D) or in a mixture of an inert solvent and a deuterium source like D₂O.

-

Catalyst Addition: A palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), is added to the solution.

-

Reaction Conditions: The mixture is heated to a temperature ranging from 80 to 120 °C for several hours to overnight. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the decrease in the signal intensity of the aromatic protons.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude deuterated product is purified by column chromatography or recrystallization.

Quantitative Data for Deuterium Labeling

| Parameter | Value |

| Starting Material | 2,6-Dichlorophenylacetic acid |

| Deuterium Source | Acetic acid-d₄ / D₂O |

| Catalyst | Palladium(II) acetate |

| Typical Yield | 70-90% |

| Isotopic Purity (%D) | >95% |

Logical Workflow for Deuteration

Technical Guide: Utilizing (2,6-Dichlorophenyl)acetic-2,2-d2 Acid as an Internal Standard in Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of (2,6-Dichlorophenyl)acetic-2,2-d2 acid as an internal standard for quantitative analysis. This deuterated standard is crucial for achieving accurate and precise measurements in bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction to this compound Acid

This compound acid (CAS No. 1219803-63-0) is a stable isotope-labeled form of (2,6-Dichlorophenyl)acetic acid. Its primary application is as an internal standard (IS) in bioanalytical methods, especially for the quantification of the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac and its metabolites. The incorporation of two deuterium atoms at the 2-position of the acetic acid moiety results in a mass shift that allows for its differentiation from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties. This ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.

Sourcing and Specifications

This compound acid is available from several reputable suppliers of chemical standards. When purchasing this standard, it is imperative to obtain a Certificate of Analysis (CoA) to verify its quality and suitability for quantitative applications. Key parameters to consider are chemical purity and isotopic enrichment.

Table 1: Representative Quantitative Specifications for this compound Acid

| Parameter | Typical Specification | Importance |

| Chemical Purity (by NMR or LC-MS) | ≥98% | Ensures that the standard is free from impurities that could interfere with the analysis. |

| Isotopic Purity (Deuterium Enrichment) | ≥99 atom % D | High isotopic enrichment minimizes the contribution of the unlabeled analyte in the standard, ensuring accurate quantification. |

| Chemical Formula | C₈H₄D₂Cl₂O₂ | Defines the molecular composition of the standard. |

| Molecular Weight | Approximately 207.05 g/mol | Confirms the identity of the deuterated compound. |

| CAS Number | 1219803-63-0 | Unique identifier for the specific chemical substance. |

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Bioanalysis

This section outlines a detailed protocol for the use of this compound acid as an internal standard for the quantification of an analyte (e.g., Diclofenac) in a biological matrix such as human plasma.

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound acid standard.

-

Dissolve the standard in 1 mL of methanol or acetonitrile in a calibrated volumetric flask.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Store the stock solution at -20°C in an amber vial.

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Perform serial dilutions of the stock solution with methanol or acetonitrile to achieve the desired final concentration. The optimal concentration of the working solution should be determined during method development and is typically in the mid-range of the calibration curve.

-

Store the working solution at 2-8°C.

-

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of the plasma sample.

-

Spike the sample with a small, precise volume (e.g., 10 µL) of the internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of cold acetonitrile (or another suitable protein precipitation agent) to the tube.

-

Vortex vigorously for 1-2 minutes to precipitate the plasma proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. These should be optimized for the specific analyte and instrument used.

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the analyte. For Diclofenac, negative ion mode is common.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:

-

Analyte (Diclofenac): Q1: m/z 294.0 -> Q3: m/z 250.0

-

Internal Standard (this compound acid): Q1: m/z 296.0 -> Q3: m/z 252.0

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

Data Analysis and Quantification

The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the samples is then interpolated from this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for utilizing this compound acid as an internal standard in a bioanalytical LC-MS/MS assay.

Caption: Bioanalytical workflow for sample preparation and analysis.

Principle of Internal Standard Quantification

This diagram illustrates the logical relationship in using an internal standard to correct for analytical variability.

Caption: Principle of internal standard correction for analytical variability.

Methodological & Application

Application Notes and Protocols for the Use of (2,6-Dichlorophenyl)acetic-2,2-d2 Acid as an Internal Standard

Introduction

(2,6-Dichlorophenyl)acetic-2,2-d2 acid is the deuterium-labeled form of 2,6-Dichlorophenylacetic acid, the chemical name for the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This isotopically labeled compound is an ideal internal standard for the quantitative analysis of Diclofenac in biological matrices by mass spectrometry (MS) techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis. It offers superior accuracy and precision by co-eluting with the analyte, thus compensating for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement in the mass spectrometer. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound acid as an internal standard for the quantification of Diclofenac.

Mechanism of Action of Diclofenac

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Mechanism of action of Diclofenac.

Experimental Protocols

The following protocols are generalized from established methods for the analysis of Diclofenac in biological matrices. Researchers should perform their own method development and validation for their specific application.

Protocol 1: Quantification of Diclofenac in Human Plasma using LC-MS/MS

This protocol describes a method for the extraction and quantification of Diclofenac from human plasma using this compound acid as an internal standard.

1. Materials and Reagents

-

Diclofenac analytical standard

-

This compound acid (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid, analytical grade

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Solutions

-

Diclofenac Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diclofenac and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound acid and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Diclofenac stock solution in methanol:water (50:50, v/v) to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 5-10 µL into the LC-MS/MS system.

Caption: LC-MS/MS sample preparation workflow.

4. LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. (This should be optimized for the specific column and system). |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Diclofenac: m/z 294.0 → 250.0 (Quantifier), 296.0 → 252.0 (Qualifier)IS (this compound acid): m/z 296.0 → 252.0 (Quantifier), 298.0 → 254.0 (Qualifier) |

| Collision Energy | To be optimized for the specific instrument, typically in the range of 10-20 eV. |

| Dwell Time | 100-200 ms |

Note on MRM Transitions: The molecular weight of (2,6-Dichlorophenyl)acetic acid is approximately 205.04 g/mol . The molecular weight of the deuterated internal standard with two deuterium atoms is approximately 207.05 g/mol . The given MRM transitions are for the parent drug, Diclofenac, which has a different chemical structure and molecular weight. For Diclofenac (2-(2-(2,6-dichloroanilino)phenyl)acetic acid), the monoisotopic mass is approximately 295.0 g/mol . The deuterated internal standard for Diclofenac with two deuterium atoms would have a mass of approximately 297.0 g/mol . The MRM transitions provided in the table are for Diclofenac and its commonly used d4-labeled internal standard. For this compound acid, the precursor ion would be [M-H]⁻ at m/z 206.0, and the product ion would likely result from the loss of CO2, giving a fragment at m/z 162.0. The quantifier transition would therefore be 206.0 -> 162.0. A qualifier transition could be 208.0 -> 164.0, considering the chlorine isotopes.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of a bioanalytical method for Diclofenac using a deuterated internal standard.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Diclofenac | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

| Diclofenac | Low | 85 - 95 | 90 - 110 |

| High | 85 - 95 | 90 - 110 | |

| Internal Standard | Mid | 85 - 95 | 90 - 110 |

Conclusion

This compound acid is a highly suitable internal standard for the accurate and precise quantification of Diclofenac in various biological matrices. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. The use of such a stable isotope-labeled internal standard in conjunction with LC-MS/MS or GC-MS is strongly recommended to ensure the generation of reliable and high-quality data for pharmacokinetic, toxicokinetic, and other clinical and preclinical studies.

Application Note: High-Throughput Quantification of (2,6-Dichlorophenyl)acetic-2,2-d2 in Human Plasma using LC-MS/MS

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. ijpsonline.com [ijpsonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Diclofenac Concentrations in Post-Mortem Specimens—Distribution, Case Reports, and Validated Method (UHPLC-QqQ-MS/MS) for Its Determination | MDPI [mdpi.com]

Application Note: Quantification of (2,6-Dichlorophenyl)acetic acid in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (2,6-Dichlorophenyl)acetic acid (diclofenac) in human plasma. The use of a stable isotope-labeled internal standard, (2,6-Dichlorophenyl)acetic acid-d4 (diclofenac-d4), ensures high accuracy and precision by correcting for matrix effects and variations during sample processing. The protocol covers plasma sample preparation via protein precipitation, detailed LC-MS/MS parameters, and a summary of method validation data. This method is suitable for pharmacokinetic studies, bioequivalence studies, and clinical monitoring of diclofenac.

Principle of Analysis

The quantification of (2,6-Dichlorophenyl)acetic acid is based on the stable isotope dilution method. A known concentration of a deuterated analog, diclofenac-d4, is added to all samples, calibrators, and quality controls as an internal standard (IS). The analyte and the IS are chemically identical, causing them to co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer's ion source.[1][2] However, they are differentiated by their mass-to-charge (m/z) ratio. By calculating the peak area ratio of the analyte to the internal standard, variability from sample extraction, matrix effects, and instrument response can be effectively normalized, leading to highly reliable and accurate quantification.[1]

Caption: Relationship between analyte and its deuterated internal standard.

Materials and Reagents

-

Analytes: (2,6-Dichlorophenyl)acetic acid (Diclofenac, ≥99% purity), (2,6-Dichlorophenyl)acetic acid-d4 (Diclofenac-d4, ≥98% purity).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure).

-

Reagents: Formic acid (LC-MS grade).

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

-

Equipment: Analytical balance, vortex mixer, centrifuge, calibrated micropipettes, Class A volumetric flasks, LC-MS/MS system.

Experimental Protocols

-

Primary Stock Solutions (1.0 mg/mL):

-

Accurately weigh approximately 10 mg of diclofenac and diclofenac-d4 into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. Mix thoroughly. These stocks are stable for at least 3 months at -20°C.[3]

-

-

Working Standard Solutions (for Calibration Curve):

-

Perform serial dilutions of the diclofenac primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the diclofenac-d4 primary stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL.

-

-

Calibration Standards:

-

Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to yield final concentrations of 0.5, 1, 5, 20, 100, 400, 800, and 1000 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in bulk by spiking blank human plasma to achieve final concentrations for Low (1.5 ng/mL), Medium (150 ng/mL), and High (750 ng/mL) levels.

-

The sample preparation workflow involves a simple and rapid protein precipitation step.[4][5]

Caption: Experimental workflow from sample preparation to final quantification.

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.[4]

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase, 50 x 2.1 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water[6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |

| Flow Rate | 0.4 mL/min[6] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C[6] |

| Gradient Elution | 5% B to 95% B over 3 min, hold for 1 min, return to initial |

| Run Time | ~5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition (Analyte) | m/z 294.0 → 250.0[4] |

| MRM Transition (IS) | m/z 298.0 → 254.0 (analogous to 13C6-IS transition m/z 300.1→256.1)[4] |

| Collision Energy (CE) | Optimized for specific instrument (typically 5-15 V) |

| Source Temperature | 350 °C[4] |

| Dwell Time | 200 ms |

Results and Method Performance

The method was validated for selectivity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.

Table 3: Calibration Curve and Linearity

| Parameter | Result |

|---|---|

| Calibration Model | Linear, weighted by 1/x² |

| Linear Range | 0.5 - 1000 ng/mL[1][7] |

| Correlation Coefficient (r²) | > 0.998[1] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

Table 4: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 0.5 | ≤ 10.5% | ± 9.8% | ≤ 12.1% | ± 11.5% |

| Low | 1.5 | ≤ 8.2% | ± 7.5% | ≤ 9.5% | ± 8.1% |

| Medium | 150 | ≤ 6.5% | ± 5.1% | ≤ 7.2% | ± 6.3% |

| High | 750 | ≤ 5.8% | ± 4.9% | ≤ 6.8% | ± 5.5% |

Acceptance criteria for precision (%CV) and accuracy (%Bias) are typically within ±15% (±20% at LLOQ).[1]

Table 5: Recovery and Matrix Effect

| Parameter | QC Level Low | QC Level Medium | QC Level High |

|---|---|---|---|

| Extraction Recovery (%) | 91.5% | 93.2% | 92.4% |

| Matrix Effect (%) | 98.2% | 96.5% | 97.1% |

Values represent the mean of multiple determinations. Recovery was found to be consistent and reproducible.[1][7] The matrix effect was minimal, demonstrating the effectiveness of the internal standard.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of (2,6-Dichlorophenyl)acetic acid in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for routine analysis in clinical and pharmaceutical development settings. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation.

References

- 1. Diclofenac Concentrations in Post-Mortem Specimens—Distribution, Case Reports, and Validated Method (UHPLC-QqQ-MS/MS) for Its Determination [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 5. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for the Analysis of (2,6-Dichlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of (2,6-Dichlorophenyl)acetic acid for analysis. The following sections offer various extraction methodologies suitable for different sample matrices, ensuring high recovery and purity for subsequent analytical determination.

Introduction

(2,6-Dichlorophenyl)acetic acid is a key chemical intermediate and a known impurity or metabolite of certain pharmaceutical compounds. Accurate quantification of this analyte is crucial for quality control in manufacturing, pharmacokinetic studies, and environmental monitoring. Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte, thereby enhancing the sensitivity and reliability of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This note details several robust sample preparation techniques including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Dispersive Liquid-Liquid Microextraction (DLLME).

Quantitative Data Summary

The following table summarizes the performance of various sample preparation methods for (2,6-Dichlorophenyl)acetic acid and related compounds from different matrices.

| Method | Matrix | Analyte(s) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| HPLC-ICP-QQQ | Human Plasma | Diclofenac & 4'-hydroxydiclofenac | 90-100% | - | - |

| Salting-Out Assisted LLE (SALLE) | Water | 2,4-Dichlorophenoxyacetic acid | 95.98-115% | 0.004 µg/L | 0.01 µg/L |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Human Plasma | CDK4/6 inhibitors | 82.62-96.61% | - | - |

| Solid-Phase Extraction (SPE) | Water | 2,4-Dichlorophenoxyacetic acid and its transformation products | Mean recoveries within guidelines | - | - |

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Aqueous Samples

This protocol is adapted from a method for a structurally related compound, 2,4-dichlorophenoxyacetic acid, and is suitable for extracting (2,6-Dichlorophenyl)acetic acid from water samples.[1]

Materials:

-

Oasis MCX SPE cartridges (60-mg, 3-mL)

-

Methanol (HPLC grade)

-

0.1 N Hydrochloric acid (HCl)

-

Acetonitrile (HPLC grade)

-

Acetic acid

-

Nitrogen gas evaporator

-

Vortex mixer

Procedure:

-

Cartridge Conditioning:

-

Pre-condition the Oasis MCX SPE cartridge by passing 1 mL of methanol.

-

Equilibrate the cartridge by passing 2 x 1 mL of 0.1 N HCl. Apply full vacuum to bring the column to near dryness between steps.

-

-

Sample Loading:

-

Acidify the aqueous sample with HCl.

-

Apply the sample to the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

-

Discard the eluate.

-

-

Washing:

-

Dry the cartridge under full vacuum for approximately 10 seconds.

-

Wash the cartridge with 1 mL of 0.1 N HCl.

-

Dry the cartridge again under full vacuum for about 30 seconds.

-

-

Elution:

-

Elute the analytes with two 0.5 mL aliquots of a solution of 80:20 (v/v) acetonitrile:methanol containing 0.1% acetic acid. The elution should be performed at a flow rate of approximately 1 mL/min.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to approximately 0.5 mL under a stream of nitrogen gas at 40°C.

-

Adjust the final volume to 1.0 mL with water containing 0.1% acetic acid.

-

Vortex the sample for 3-4 seconds before transferring it to an autosampler vial for analysis.

-

Caption: Solid-Phase Extraction (SPE) Workflow.

Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples

This protocol provides a general framework for the extraction of acidic drugs like (2,6-Dichlorophenyl)acetic acid from biological fluids such as plasma.

Materials:

-

Human plasma sample

-

Phosphate buffer (pH 6.8)

-

Extraction solvent (e.g., a mixture of n-hexane and ethyl acetate)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment:

-

To 1 mL of plasma, add 0.5 mL of phosphate buffer (pH 6.8) and vortex briefly. This step adjusts the pH to ensure the analyte is in a neutral form for extraction into an organic solvent.

-

-

Extraction:

-

Add a suitable volume of the extraction solvent (e.g., 5 mL of n-hexane:ethyl acetate, 1:1 v/v) to the pre-treated plasma sample.

-

Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

-

-

Phase Separation:

-

Centrifuge the mixture at approximately 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

-

Collection:

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for the intended analytical method (e.g., HPLC or LC-MS).

-

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Dispersive Liquid-Liquid Microextraction (DLLME) for Plasma Samples

This microextraction technique is a miniaturized version of LLE that is fast, simple, and requires minimal solvent.[2]

Materials:

-

Plasma sample supernatant after protein precipitation (e.g., with acetonitrile)

-

Disperser solvent (e.g., isopropanol)

-

Extraction solvent (e.g., chloroform)

-

Centrifuge

Procedure:

-

Protein Precipitation (PPT):

-

Precipitate proteins from the plasma sample by adding a solvent like acetonitrile.

-

Centrifuge and collect the supernatant.

-

-

DLLME Procedure:

-

Take a defined volume of the supernatant (e.g., 200 µL).

-

Prepare a mixture of the disperser solvent (e.g., 50 µL of isopropanol) and the extraction solvent (e.g., 100 µL of chloroform).

-

Rapidly inject this mixture into the sample supernatant. This will form a cloudy solution.

-

-

Phase Separation:

-

Centrifuge the cloudy solution at high speed (e.g., 10,000 rpm) for 5 minutes. This will sediment the fine droplets of the extraction solvent.

-

-

Collection and Analysis:

-

Carefully collect the sedimented organic phase using a microsyringe.

-

The collected phase can be directly injected for analysis or evaporated and reconstituted in a suitable solvent.

-

Caption: Dispersive Liquid-Liquid Microextraction (DLLME) Workflow.

Concluding Remarks

The choice of sample preparation method for (2,6-Dichlorophenyl)acetic acid analysis depends on the sample matrix, the required sensitivity, and the available instrumentation. For complex biological matrices like plasma, techniques like LLE or DLLME are effective in removing proteins and other interferences. For aqueous samples, SPE offers excellent cleanup and concentration capabilities. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the field, ensuring reliable and accurate analytical results. It is recommended to validate the chosen method for the specific application to ensure it meets the required performance criteria.

References

Application Notes & Protocols for (2,6-Dichlorophenyl)acetic-2,2-d2 Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stability of (2,6-Dichlorophenyl)acetic-2,2-d2 acid solutions, a deuterated analog of diclofenac. The information is compiled from established stability studies of diclofenac, with the reasonable scientific assumption that the deuterated form will exhibit a similar stability profile. The primary degradation pathways and kinetics are expected to be comparable.

Stability Profile of this compound Acid Solutions

This compound acid, the deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, is susceptible to degradation in solution. Understanding its stability is crucial for the development of reliable analytical methods, formulation of stable dosage forms, and ensuring the integrity of research samples.

Key Stability Considerations:

-

Temperature: Solutions of diclofenac have shown significant instability at room temperature, with degradation of over 25% reported within 24 hours[1][2]. Conversely, storage at refrigerated (4°C) and frozen (-20°C to -35°C) temperatures significantly improves stability[1][2][3]. For long-term storage, -20°C is recommended[4].

-

pH: The stability of diclofenac is pH-dependent. Forced degradation studies have demonstrated that it undergoes degradation in both acidic and alkaline conditions[5][6][7]. Acidic conditions can lead to significant degradation, with one study showing reduction to 22% of the original concentration after 71 hours[7].

-

Oxidation: Oxidation is a notable degradation pathway for diclofenac[8]. Exposure to oxidizing agents, such as hydrogen peroxide, can induce degradation[7][9].

-

Light: Photodegradation can also occur, although in some studies, the compound was found to be relatively stable under photolytic conditions compared to acid and base hydrolysis[6]. The use of amber or light-protective containers is advisable.

Quantitative Stability Data

The following table summarizes the stability of diclofenac solutions under various conditions, which can be extrapolated to its deuterated analog.

| Compound | Concentration | Storage Condition | Duration | Solvent/Matrix | Percent Recovery/Remaining | Reference |

| Diclofenac | 0.75 µg/mL | Room Temperature | 8 hours | Solution | 101.1 ± 4.46% | [3] |

| Diclofenac | 0.75 µg/mL | Room Temperature | 24 hours | Solution | 99.2 ± 2.94% | [3] |

| Diclofenac | Not Specified | Room Temperature | 24 hours | Solution | <75% | [1][2] |

| Diclofenac | 0.75 µg/mL | 4°C | 24 hours | Solution | 102.3 ± 3.84% | [3] |

| Diclofenac | 0.75 µg/mL | 4°C | 72 hours | Solution | 98.6 ± 3.15% | [3] |

| Diclofenac | Not Specified | 4°C (refrigerator) | Not Specified | Auto-sampler | Very Stable | [1][2] |

| Diclofenac | 0.75 µg/mL | -20°C | 24 hours | Solution | 101.2 ± 4.12% | [3] |

| Diclofenac | 0.75 µg/mL | -20°C | 72 hours | Solution | 99.4 ± 3.87% | [3] |

| Diclofenac Sodium | Not Specified | -35 ± 2°C | 30 days | Freezer | Very Stable | [1][2] |

| Diclofenac Sodium | 10 mg/mL | 5°C and 23°C | 93 days | Oral Suspension | ≥99.5% | [7] |